molecular formula C15H22N6O3 B15006854 1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15006854
M. Wt: 334.37 g/mol
InChI Key: JSWNYVZUIYWLOF-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with a morpholine ring and a propyl chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or xanthine derivatives.

    Introduction of the Propyl Chain: The propyl chain is introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

    Final Condensation: The final step involves the condensation of the morpholine-substituted purine with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the purine ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

    Adenosine: A nucleoside involved in energy transfer and signal transduction.

Uniqueness

1,3-dimethyl-7-(3-{[(Z)-morpholin-4-ylmethylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a propyl chain attached to the purine core sets it apart from other similar compounds, potentially leading to unique interactions and effects.

Properties

Molecular Formula

C15H22N6O3

Molecular Weight

334.37 g/mol

IUPAC Name

1,3-dimethyl-7-[3-(morpholin-4-ylmethylideneamino)propyl]purine-2,6-dione

InChI

InChI=1S/C15H22N6O3/c1-18-13-12(14(22)19(2)15(18)23)21(11-17-13)5-3-4-16-10-20-6-8-24-9-7-20/h10-11H,3-9H2,1-2H3

InChI Key

JSWNYVZUIYWLOF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN=CN3CCOCC3

Origin of Product

United States

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